molecular formula C14H28N4O2 B120150 Tetraisopropylazodicarboxamid CAS No. 155877-06-8

Tetraisopropylazodicarboxamid

Cat. No. B120150
M. Wt: 284.4 g/mol
InChI Key: NKMKDPVCESDJCN-UHFFFAOYSA-N
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Description

Tetrazoles are a class of synthetic organic heterocyclic compounds characterized by a high nitrogen content, making them stable heterocycles. They are particularly significant in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, which allows them to replace these groups in drug molecules. Tetrazoles, especially 5-substituted 1H-tetrazoles, have been incorporated into various clinical drugs, such as losartan, cefazolin, and alfentanil, due to their favorable physicochemical properties, including metabolic stability and the ability to penetrate biological membranes .

Synthesis Analysis

The synthesis of tetrazoles has been a subject of extensive research, with various methods being developed to improve efficiency and environmental friendliness. One approach involves a three-component reaction of β-ketoesters with aromatic aldehyde and 5-aminotetrazole, using TFA:DIPEA as a catalyst . Another method includes the use of multicomponent reactions (MCRs), which provide a convergent pathway to diverse tetrazole scaffolds, contributing to the novelty and complexity of the resulting compounds . Recent advancements in the synthesis of 5-substituted 1H-tetrazoles have also been reported, with techniques such as microwave-assisted synthesis, heterogeneous catalysts, and nanoparticles being employed to enhance the synthesis process .

Molecular Structure Analysis

Tetrazoles can exhibit different structural features depending on their substituents and the conditions under which they are synthesized. For instance, tetrazolo[1,5-a]pyrimidines can be substituted at various positions, leading to different regiochemical outcomes. The presence of certain substituents can influence the stability and regiochemistry of these compounds, as observed in solution and in the solid state . The molecular structure of tetrazoles is also crucial in their interaction with biological targets, as it affects their binding mode and overall biological activity .

Chemical Reactions Analysis

Tetrazoles are versatile intermediates in organic chemistry and can undergo various chemical reactions. They are used in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. The functionalization of 5-substituted tetrazoles is challenging due to the potential formation of isomers, but certain reactions have been developed to achieve high regioselectivity . The chemical behavior of tetrazoles, including their reactivity and interaction with other molecules, is an area of ongoing research, with the aim of understanding their exact binding modes and 3D conformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazoles make them attractive for use in medicinal chemistry. They can behave as acids and bases, form strong hydrogen bonds, and exhibit high metabolic stability. These properties contribute to their ability to penetrate biological membranes and maintain stability within the body, which is essential for their function as drug molecules. The acidity and lipophilicity of tetrazoles can be fine-tuned by modifying the substituents on the tetrazole ring, which can have significant effects on the pharmacokinetics, pharmacodynamics, and metabolism of the associated drugs .

Scientific Research Applications

Bioisostere in Medicinal Chemistry

Tetraisopropylazodicarboxamid, related to the tetrazole group, is recognized for its bioisosteric properties, particularly as a substitute for the carboxylic acid group. This replacement enhances lipophilicity and bioavailability while reducing side effects in drugs. Tetrazole derivatives exhibit a broad spectrum of biological properties including anti-tubercular and anti-malarial activities. These compounds have been used in clinics for various diseases, thus making tetrazole an important pharmacophore in new drug development (Gao et al., 2019).

Applications in Organic Chemistry

In organic chemistry, 5-substituted tetrazoles, closely related to tetraisopropylazodicarboxamid, are used as intermediates in synthesizing other heterocycles. They serve as activators in oligonucleotide synthesis. These derivatives are notable in drug design due to their non-classical bioisosteres of carboxylic acids, offering similar acidities but higher metabolic resistance (Roh et al., 2012).

Heterocyclic Compounds in Drug Design

Tetrazole derivatives are central to medicinal chemistry and drug design. Their bioisosterism to carboxylic acid and amide moieties, coupled with metabolic stability and advantageous physicochemical properties, make them significant. The synthesis of these derivatives through multicomponent reactions offers novelty, diversity, and complexity, crucial for developing new drugs (Neochoritis et al., 2019).

Pharmacological Importance

The tetrazole moiety, including compounds like tetraisopropylazodicarboxamid, is increasingly significant in medicinal chemistry due to its range of biological properties such as antitubercular, anticancer, antimalarial, antidiabetic, and anti-inflammatory activities. Its role as a bioisostere of the carboxylic acid group in drugs highlights its importance in enhancing pharmacokinetics and reducing side effects (Patowary et al., 2021).

Synthesis and Applications in Medicine

Tetrazoles, related to tetraisopropylazodicarboxamid, are versatile in medical applications due to their structural features that make them suitable for use as drugs and other functional materials. Their synthesis and biological activities have been extensively studied, further emphasizing their role in various medical fields (Wei et al., 2015).

Safety And Hazards

Tetraisopropylazodicarboxamid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation should be ensured, and all sources of ignition should be removed. In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

(3E)-3-[di(propan-2-yl)carbamoylimino]-1,1-di(propan-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O2/c1-9(2)17(10(3)4)13(19)15-16-14(20)18(11(5)6)12(7)8/h9-12H,1-8H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMKDPVCESDJCN-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)N=NC(=O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)C(=O)/N=N/C(=O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraisopropylazodicarboxamid

CAS RN

155877-06-8
Record name Diazenedicarboxamide, tetrakis(1-methylethyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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